4-(Pyridin-3-yl)but-3-yn-2-one

Description

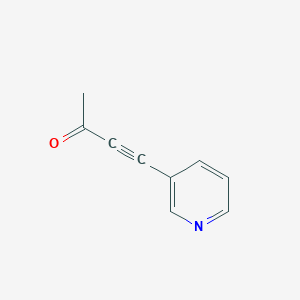

4-(Pyridin-3-yl)but-3-yn-2-one is an organic compound characterized by a pyridine ring connected to a but-3-yn-2-one moiety. Its molecular formula is C₉H₇NO, with a molecular weight of 145.16 g/mol. The pyridine ring, an electron-deficient heterocycle, provides sites for hydrogen bonding and coordination chemistry, while the conjugated ynone system (C≡C–C=O) imparts rigidity and linearity. This structural combination makes the compound valuable in synthetic chemistry, particularly in cycloaddition reactions and as a precursor for bioactive molecules. Its applications span pharmaceuticals, materials science, and catalysis, though specific biological activities require further exploration .

Properties

CAS No. |

114880-30-7 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

4-pyridin-3-ylbut-3-yn-2-one |

InChI |

InChI=1S/C9H7NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,1H3 |

InChI Key |

WAKHZSNXAAJAOP-UHFFFAOYSA-N |

SMILES |

CC(=O)C#CC1=CN=CC=C1 |

Canonical SMILES |

CC(=O)C#CC1=CN=CC=C1 |

Synonyms |

3-Butyn-2-one,4-(3-pyridinyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Electronic Effects

- Pyridinyl vs. Nitrophenyl : The pyridine ring in this compound is electron-deficient, enabling coordination with metal ions. In contrast, 4-(4-Nitrophenyl)but-3-en-2-one’s nitro group intensifies electron withdrawal, making it more reactive in electrophilic substitutions .

- Methylphenyl vs. Pyridinyl : The methyl group in 4-(2-Methylphenyl)but-3-yn-2-one donates electrons, increasing aromatic ring electron density, whereas pyridine’s nitrogen withdraws electrons .

Conjugation and Reactivity Ynone vs. Enone: The triple bond in ynones (e.g., this compound) reduces conjugation compared to enones (e.g., 4-(4-Nitrophenyl)but-3-en-2-one), leading to distinct reactivity in Diels-Alder or Michael addition reactions . Isoxazole vs. Pyridine: The isoxazole ring in (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one offers additional heteroatom-mediated reactivity, such as hydrogen bonding or photochemical activity, unlike pyridine’s lone pair .

Biological and Synthetic Relevance Medicinal Chemistry: The amino and chloro substituents in 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine enhance its bioactivity, likely targeting enzymes or receptors. Synthetic Utility: Propargyl alcohol derivatives (e.g., 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol) are pivotal in click chemistry, whereas ynones like this compound serve as rigid building blocks in organic synthesis .

Table 2: Physicochemical Data

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Common Solvents) |

|---|---|---|---|

| This compound | Not reported | Not reported | DMSO, THF, Chloroform |

| 4-(4-Nitrophenyl)but-3-en-2-one | 98–102 | 320 (dec.) | Ethanol, Acetone |

| 4-(2-Methylphenyl)but-3-yn-2-one | Not reported | Not reported | Dichloromethane, Ether |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.